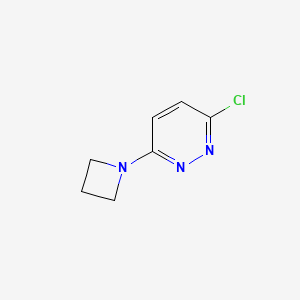

3-(アゼチジン-1-イル)-6-クロロピリダジン

概要

説明

“3-(Azetidin-1-yl)-6-chloropyridazine” is a compound that contains an azetidine ring and a pyridazine ring. The azetidine ring is a four-membered ring containing three carbon atoms and one nitrogen atom . The pyridazine ring is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also has a chlorine atom attached to the sixth carbon of the pyridazine ring.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine ring and the pyridazine ring in separate steps, followed by a coupling reaction to join the two rings . The exact method would depend on the specific starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of “3-(Azetidin-1-yl)-6-chloropyridazine” would be characterized by the presence of the azetidine and pyridazine rings, as well as the chlorine atom attached to the pyridazine ring . The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule.

Chemical Reactions Analysis

The chemical reactions involving “3-(Azetidin-1-yl)-6-chloropyridazine” would depend on the specific conditions and reagents used . The azetidine ring, the pyridazine ring, and the chlorine atom could all potentially participate in reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of “3-(Azetidin-1-yl)-6-chloropyridazine” would be influenced by the presence of the azetidine and pyridazine rings, as well as the chlorine atom . These could affect properties such as solubility, melting point, and reactivity.

科学的研究の応用

β-ラクタム系抗生物質の合成

アゼチジン部分は、最も広く使用されている抗生物質の1つであるβ-ラクタム系抗生物質の合成において重要な構成要素です。化合物「3-(アゼチジン-1-イル)-6-クロロピリダジン」は、耐性菌株に対して潜在的に増強された効力を有する新規β-ラクタム系抗生物質の合成に使用できます。 クロロピリダジン基は、化学修飾のための追加部位を提供し、活性範囲が拡大された抗生物質につながる可能性があります .

有機合成 - グリーンケミストリー

有機合成の分野では、この化合物はグリーンケミストリーのプロトコルで使用できます。例えば、それは、迅速で環境に優しい性質で知られる、マイクロ波照射下でのヨウ素触媒合成反応で使用できます。 このアプローチは、医薬品化学における潜在的な用途を持つ新規有機化合物の開発につながる可能性があります .

作用機序

Target of Action

Azetidinones, a class of compounds to which 3-(azetidin-1-yl)-6-chloropyridazine belongs, are known for their diverse pharmacological activities such as antimicrobial, anti-inflammatory, anticonvulsant, anti-hiv, anti-parkinsonian, antidiabetic, and antitubercular activities . They are part of the core structure of several antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams .

Mode of Action

Azetidinones generally exert their antimicrobial activity by interfering with enzymes that have specific correlation to peptidoglycan metabolism and induce damage to the bacterial cell wall .

Biochemical Pathways

Azetidinones are known to interfere with peptidoglycan metabolism, which is crucial for bacterial cell wall synthesis . This interference can disrupt the normal functioning of bacteria, leading to their death.

Pharmacokinetics

The pharmacokinetics of azetidinones and related compounds are generally well-studied .

Result of Action

Azetidinones are known to exert a variety of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anti-hiv, anti-parkinsonian, antidiabetic, and antitubercular activities . These effects are likely due to the compound’s interaction with its targets and the subsequent disruption of key biochemical pathways.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

3-(Azetidin-1-yl)-6-chloropyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves the enzyme phosphoinositide-3 kinase, which is crucial for cell signaling pathways. 3-(Azetidin-1-yl)-6-chloropyridazine inhibits the activity of phosphoinositide-3 kinase, thereby modulating downstream signaling events. Additionally, this compound has been shown to interact with proteins involved in the regulation of the actin cytoskeleton, such as RhoA and cofilin, affecting their activity and leading to changes in cell morphology and motility .

Cellular Effects

The effects of 3-(Azetidin-1-yl)-6-chloropyridazine on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of phosphoinositide-3 kinase by 3-(Azetidin-1-yl)-6-chloropyridazine leads to reduced cell proliferation and increased apoptosis in certain cancer cell lines. Furthermore, this compound affects the expression of genes involved in cell cycle regulation and apoptosis, thereby modulating cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 3-(Azetidin-1-yl)-6-chloropyridazine exerts its effects through several mechanisms. It binds to the active site of phosphoinositide-3 kinase, inhibiting its activity and preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling cascade, leading to altered cellular responses. Additionally, 3-(Azetidin-1-yl)-6-chloropyridazine interacts with other biomolecules, such as RhoA and cofilin, modulating their activity and affecting the organization of the actin cytoskeleton. These interactions result in changes in cell morphology, motility, and overall cellular function .

Temporal Effects in Laboratory Settings

The effects of 3-(Azetidin-1-yl)-6-chloropyridazine in laboratory settings change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to 3-(Azetidin-1-yl)-6-chloropyridazine can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and increased apoptosis. These effects have been observed in both in vitro and in vivo studies, highlighting the potential long-term impact of this compound on cellular processes .

Dosage Effects in Animal Models

The effects of 3-(Azetidin-1-yl)-6-chloropyridazine vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits phosphoinositide-3 kinase activity, leading to reduced tumor growth in cancer models. At higher doses, 3-(Azetidin-1-yl)-6-chloropyridazine can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .

Metabolic Pathways

3-(Azetidin-1-yl)-6-chloropyridazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways involves the enzyme glutathione S-transferase, which catalyzes the conjugation of 3-(Azetidin-1-yl)-6-chloropyridazine with glutathione. This conjugation facilitates the detoxification and excretion of the compound from the body. Additionally, 3-(Azetidin-1-yl)-6-chloropyridazine affects metabolic flux by modulating the activity of enzymes involved in cellular metabolism, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of 3-(Azetidin-1-yl)-6-chloropyridazine within cells and tissues are mediated by various transporters and binding proteins. This compound is actively transported into cells by organic cation transporters and distributed within different cellular compartments. Once inside the cell, 3-(Azetidin-1-yl)-6-chloropyridazine can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The interaction with binding proteins also influences the localization and accumulation of 3-(Azetidin-1-yl)-6-chloropyridazine within cells .

Subcellular Localization

The subcellular localization of 3-(Azetidin-1-yl)-6-chloropyridazine plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various biomolecules and exerts its effects on cellular processes. Additionally, 3-(Azetidin-1-yl)-6-chloropyridazine can be targeted to specific subcellular compartments through post-translational modifications and targeting signals. For example, phosphorylation of 3-(Azetidin-1-yl)-6-chloropyridazine can direct it to the nucleus, where it influences gene expression and other nuclear processes .

特性

IUPAC Name |

3-(azetidin-1-yl)-6-chloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-6-2-3-7(10-9-6)11-4-1-5-11/h2-3H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUXNFARTFEQGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

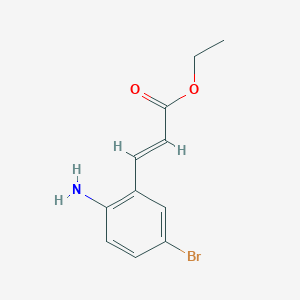

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

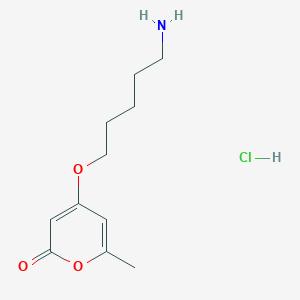

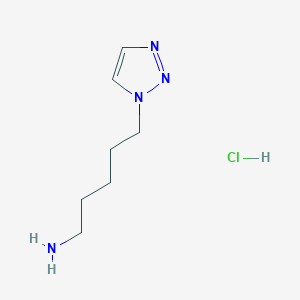

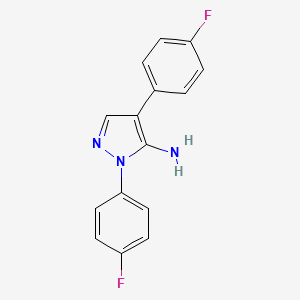

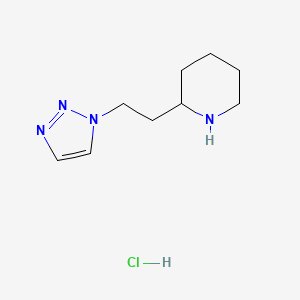

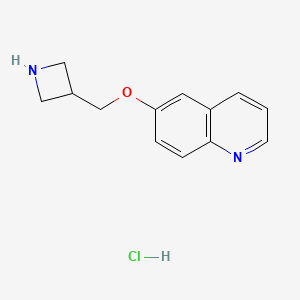

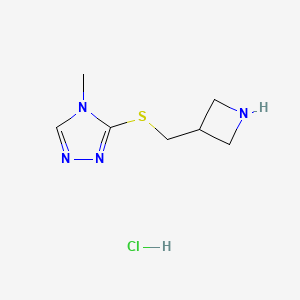

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1446815.png)